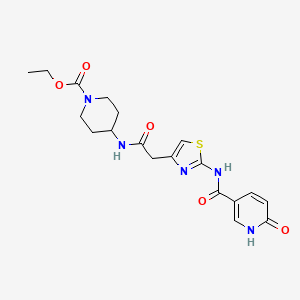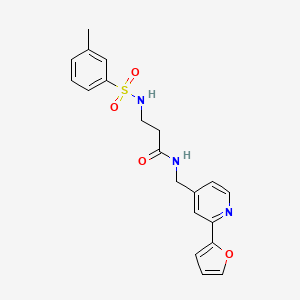![molecular formula C20H17FN2O3S B2624668 1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 933204-12-7](/img/structure/B2624668.png)
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EF-24 and is a derivative of curcumin, which is a natural compound found in turmeric. EF-24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of EF-24 is not fully understood. However, studies have suggested that EF-24 may inhibit the NF-κB pathway, which is a signaling pathway that regulates inflammation and cell survival. EF-24 may also activate the Nrf2 pathway, which is a signaling pathway that regulates antioxidant responses.
Biochemical and Physiological Effects
EF-24 has been shown to possess potent anti-cancer properties in vitro and in vivo. EF-24 can induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EF-24 in lab experiments is its potent anti-cancer properties. EF-24 can induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, which can be beneficial in various disease models.
One of the limitations of using EF-24 in lab experiments is its poor solubility in water. EF-24 is soluble in DMSO, which can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of EF-24 in lab experiments.
Zukünftige Richtungen
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Investigating the potential of EF-24 as a cancer therapy in clinical trials.
2. Exploring the mechanism of action of EF-24 in cancer cells.
3. Investigating the potential of EF-24 as an anti-inflammatory and antioxidant therapy in various disease models.
4. Developing new formulations of EF-24 to improve its solubility and bioavailability.
5. Investigating the potential of EF-24 in combination with other drugs for cancer therapy.
Conclusion
In conclusion, EF-24 is a promising compound that possesses potent anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. EF-24 has been extensively studied for its potential therapeutic properties, and further research is needed to determine its potential applications. EF-24 has advantages and limitations for lab experiments, and future directions for research include investigating its potential as a cancer therapy and exploring its mechanism of action in various disease models.
Synthesemethoden
The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. This reaction results in the formation of EF-24, which is a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
EF-24 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EF-24 possesses potent anti-cancer properties and can induce apoptosis in cancer cells. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-9-7-16(8-10-17)23-12-11-22-19(20(23)25)27-13-18(24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPYIOQWWKJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

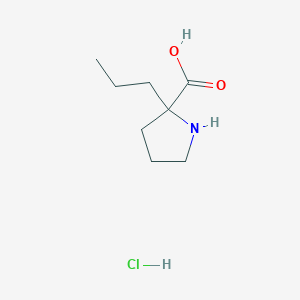
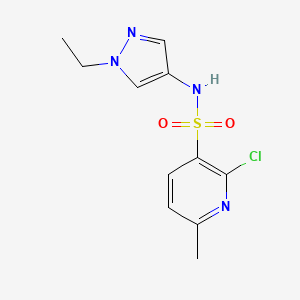
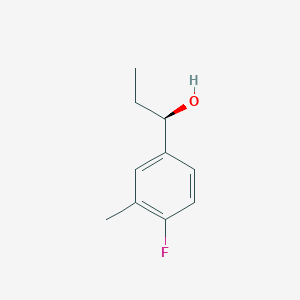
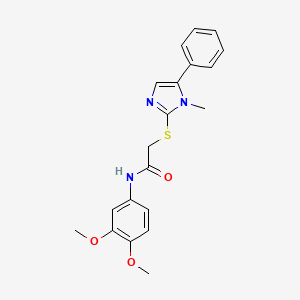
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)
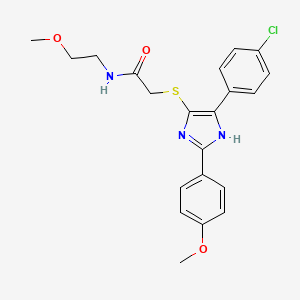
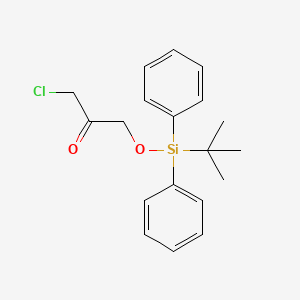
![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
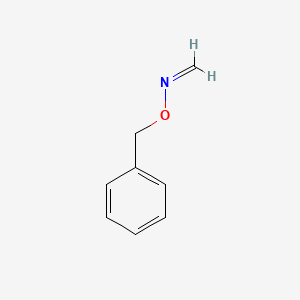
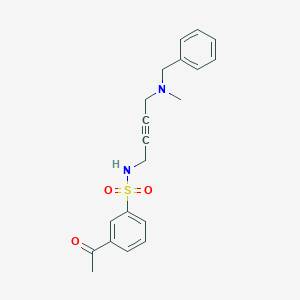
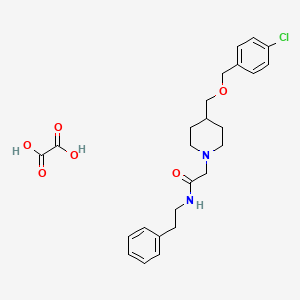
![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
